4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride

描述

Structural and Physicochemical Characterization

Molecular Architecture and Functional Group Analysis

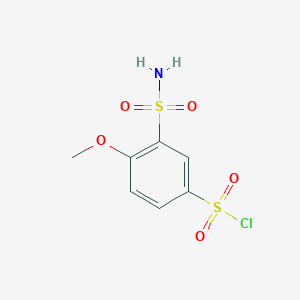

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride exhibits a complex molecular architecture characterized by the molecular formula C₇H₈ClNO₅S₂ and a molecular weight of 285.73 grams per mole. The compound's systematic name reflects its substitution pattern on the benzene ring, where the 1-position carries the primary sulfonyl chloride functional group, the 3-position bears a sulfamoyl substituent, and the 4-position contains a methoxy group. The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as COc1ccc(cc1S(=O)(=O)N)S(=O)(=O)Cl, demonstrating the precise arrangement of functional groups around the aromatic core. The International Chemical Identifier key WGIZWIJTQFZQTG-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

The functional group analysis reveals three distinct reactive centers that contribute to the compound's chemical behavior and potential applications. The sulfonyl chloride moiety (SO₂Cl) at the 1-position represents the most electrophilic site, characterized by high reactivity toward nucleophiles due to the electron-withdrawing nature of both sulfur-oxygen double bonds and the chloride leaving group. The sulfamoyl group (SO₂NH₂) at the 3-position introduces both hydrogen bond donor and acceptor capabilities through its primary amide functionality, while simultaneously providing additional electron-withdrawing character to the aromatic system. The methoxy substituent (OCH₃) at the 4-position serves as an electron-donating group through resonance effects, creating an interesting electronic balance that modulates the overall reactivity of the aromatic ring and adjacent functional groups.

The three-dimensional molecular geometry exhibits significant steric interactions between the adjacent sulfamoyl and methoxy groups, potentially influencing conformational preferences and intermolecular associations. The heavy atom count of 16 and the topological polar surface area of 120 square angstroms indicate substantial molecular complexity and multiple sites for intermolecular interactions. The rotatable bond count of 3 suggests moderate conformational flexibility, primarily associated with the methoxy group orientation and the sulfamoyl group rotation around the carbon-sulfur bond.

Physicochemical Properties

Melting Points, Boiling Points, and Thermal Stability

The thermal properties of this compound reflect the compound's complex molecular structure and multiple intermolecular interaction sites. While specific melting and boiling point data for this particular compound are not extensively documented in the available literature, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior. The presence of multiple polar functional groups, including two sulfonyl moieties and a methoxy substituent, likely contributes to elevated melting points compared to simpler aromatic sulfonyl chlorides due to enhanced intermolecular hydrogen bonding and dipole-dipole interactions.

The thermal stability profile of sulfonyl chloride compounds generally exhibits sensitivity to elevated temperatures, particularly in the presence of moisture or basic conditions that can promote hydrolysis reactions. The dual sulfonyl functionality in this compound may enhance thermal sensitivity compared to monosulfonyl derivatives, as both the sulfonyl chloride and sulfamoyl groups can undergo thermal decomposition pathways. The methoxy group provides some thermal stabilization through electron donation to the aromatic ring, potentially offsetting some of the destabilizing effects of the electron-withdrawing sulfonyl substituents.

Storage recommendations for related compounds in this chemical class typically specify refrigerated conditions ranging from 0 to 10 degrees Celsius, suggesting limited thermal stability at ambient temperatures. The compound's sensitivity to thermal decomposition necessitates careful temperature control during handling, storage, and synthetic applications to maintain chemical integrity and prevent formation of decomposition products that could interfere with intended reactions or applications.

Solubility and Solvent Interactions

The solubility profile of this compound reflects the compound's amphiphilic character, arising from the combination of polar functional groups and the aromatic core structure. The presence of multiple polar substituents, including the highly polar sulfonyl chloride and sulfamoyl groups, enhances solubility in polar aprotic solvents while potentially limiting solubility in nonpolar hydrocarbon solvents. The methoxy group contributes to moderate lipophilicity, creating a balanced polarity profile that influences solvent selection for synthetic and analytical applications.

Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide likely provide excellent solubility for this compound due to their ability to solvate both the polar functional groups and the aromatic ring system without promoting unwanted hydrolysis reactions. The sulfonyl chloride functionality exhibits particular sensitivity to protic solvents, especially alcohols and water, which can readily undergo nucleophilic substitution reactions with the electrophilic sulfur center. This reactivity pattern necessitates careful solvent selection to prevent inadvertent chemical transformation during handling and storage procedures.

The compound's interaction with aqueous systems presents unique challenges due to the inherent reactivity of sulfonyl chlorides with water molecules. Hydrolysis reactions proceed readily in aqueous environments, converting the sulfonyl chloride group to the corresponding sulfonic acid while releasing hydrogen chloride gas. This reactivity pattern effectively precludes the use of aqueous solvent systems for most applications involving this compound, limiting analytical and synthetic approaches to anhydrous conditions.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its multiple functional groups and aromatic substitution pattern. Infrared spectroscopy provides particularly valuable information for functional group identification and structural confirmation through characteristic absorption frequencies associated with specific bond vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region with strong intensity, while the methoxy carbon-hydrogen stretches manifest in the 3000-2850 wavenumber range.

The sulfonyl chloride functional group exhibits characteristic infrared absorption patterns with symmetric and asymmetric sulfur-oxygen stretching vibrations appearing as strong bands in the 1400-1200 wavenumber region. The sulfur-chlorine bond stretches typically appear as medium to strong absorptions in the 800-600 wavenumber range, providing diagnostic information for sulfonyl chloride identification. The sulfamoyl group contributes additional complexity through nitrogen-hydrogen stretching vibrations in the 3550-3060 wavenumber region and nitrogen-hydrogen bending modes in the 1640-1550 wavenumber range.

属性

IUPAC Name |

4-methoxy-3-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIZWIJTQFZQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The compound 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride features three key functional groups on a benzene ring:

- A methoxy group at the 4-position,

- A sulfamoyl group (–SO2NH2) at the 3-position,

- A sulfonyl chloride group (–SO2Cl) at the 1-position.

The synthesis generally follows these steps:

- Introduction of the sulfamoyl group onto the benzene ring,

- Sulfonation to introduce the sulfonic acid group,

- Conversion of the sulfonic acid to sulfonyl chloride by chlorination.

Preparation Methods

Sulfamoyl Group Introduction

The sulfamoyl group is commonly introduced by sulfonamide formation using sulfamoyl chloride or sulfamoylating agents on an amino-substituted aromatic precursor.

- Starting from 4-methoxyaniline or a related intermediate, sulfonation or sulfamoylation can be achieved by reaction with sulfamoyl chloride under controlled conditions.

- Alternatively, sulfonamide formation can be done by reacting the corresponding sulfonyl chloride intermediate with ammonia or amines to yield sulfamoyl derivatives.

Sulfonyl Chloride Formation

The sulfonyl chloride group is typically prepared by chlorination of the corresponding sulfonic acid or sulfonate salt.

- Sulfonation of the aromatic ring with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) introduces the sulfonyl chloride function.

- The reaction conditions such as temperature, solvent, and reaction time are critical to control regioselectivity and yield.

Example from Related Sulfonyl Chloride Preparation:

Alternative Multi-Step Synthesis (Adapted from Patent CN102108069B)

A multi-step approach involving reduction, diazotization, and chlorination can be adapted for related sulfonyl chlorides:

| Step | Reaction Type | Description | Conditions |

|---|---|---|---|

| 1 | Reduction | Reduction of nitro or related precursor to amine using hydrogenation catalysts (e.g., Pd/C) | Solvent: methanol or ethanol; Temp: 20–50 °C; Pressure: 0.1–1 MPa H2; Time: until completion |

| 2 | Diazotization | Conversion of amine to diazonium salt using sodium nitrite and mineral acid | Solvent: water; Temp: 0–30 °C; Acid: HCl, H2SO4, or H3PO4; Time: until completion |

| 3 | Chlorosulfonylation | Reaction of diazonium salt with sulfur dioxide and chlorine in presence of copper sulfate catalyst | Solvent: toluene or dichloromethane; Temp: 0–115 °C; Time: until completion |

This method offers mild reaction conditions, high yields, and suitability for industrial scale production.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfamoylation | Sulfamoyl chloride, base, solvent (e.g., pyridine) | 60–80 | Control pH and temperature to avoid side reactions |

| Sulfonation (chlorosulfonic acid) | ClSO3H, 0–50 °C, 1–3 h | 70–90 | Exothermic; slow addition recommended |

| Chlorination (sulfonic acid to sulfonyl chloride) | SO2Cl2 or PCl5, reflux or room temp, 1–5 h | 65–85 | Use inert atmosphere to prevent hydrolysis |

Analytical and Purity Considerations

- Purity is best confirmed by ^1H NMR and LC-MS rather than melting point alone, as hydration and crystallization solvents affect melting points significantly.

- Typical ^1H NMR signals for related compounds include aromatic protons at δ 7.5–8.0 ppm, methoxy singlet near δ 3.9 ppm, and sulfamoyl NH2 protons which may appear broad.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

科学研究应用

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: The compound is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds . This reactivity is crucial in its role as a reagent in organic synthesis and biochemical assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .

相似化合物的比较

4-Methoxybenzenesulfonyl Chloride

- Structure : A simpler analogue lacking the sulfamoyl group.

- Molecular Weight : ~202.65 g/mol (estimated).

- Reactivity : The absence of the sulfamoyl group reduces steric hindrance and polarity, making it more reactive toward nucleophilic substitution.

- Application : Primarily used as an intermediate in organic synthesis for introducing sulfonate esters or sulfonamides.

Metsulfuron Methyl Ester

Unidentified Related Compound (Ref: 10-F675516)

- Molecular Weight : 235.26 g/mol .

- Note: Likely a structurally simplified derivative (e.g., lacking sulfamoyl or methoxy groups), but insufficient data for definitive identification.

Comparative Analysis Table

Key Research Findings

Reactivity Differences :

- The sulfamoyl group in this compound introduces hydrogen-bonding capacity and steric bulk, slowing nucleophilic substitution compared to 4-methoxybenzenesulfonyl chloride. This makes it more selective in forming sulfonamide linkages, critical for bioactive molecules .

- Sulfonyl chlorides are preferred intermediates over sulfonic acids or esters due to their superior leaving-group ability, enabling efficient coupling with amines (e.g., triazin-2-ylamines in sulfonylurea herbicides) .

Biological Activity: Sulfonylurea herbicides like metsulfuron methyl ester rely on the sulfonyl bridge to connect aromatic and heterocyclic moieties, which is essential for binding ALS enzymes. The target compound’s sulfonyl chloride group is hypothesized to facilitate this bridge formation during synthesis .

Synthetic Utility :

- This compound’s dual functional groups allow sequential derivatization (e.g., sulfonamide formation followed by esterification), offering versatility in agrochemical design .

Limitations and Contradictions

- Evidence Gaps : Direct references to the target compound’s applications are absent in the provided evidence; its role as a herbicide precursor is inferred from structural parallels to sulfonylureas .

- Molecular Weight Discrepancy : The unidentified compound (235.26 g/mol) in lacks structural clarity, complicating direct comparison .

生物活性

4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, also known by its CAS number 98280-42-3, is a sulfonamide derivative with potential biological activity. This compound has garnered interest for its possible applications in pharmacology, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, a sulfonamide moiety, and a sulfonyl chloride functional group. This configuration contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN2O3S |

| Molecular Weight | 225.67 g/mol |

| CAS Number | 98280-42-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, contributing to their anti-inflammatory and anticancer effects. The sulfonamide group likely plays a crucial role in this inhibitory action.

- Cellular Interactions : The compound may interact with cellular receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, affecting signaling pathways involved in cell proliferation and apoptosis .

- Biochemical Pathways : It is suggested that this compound could influence pathways related to inflammation and cancer progression, although specific pathways remain to be elucidated.

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in human hepatocellular carcinoma (HCC) cells. The IC50 values for these compounds ranged from 4.011 μM to 10.908 μM, indicating effective dose-dependent cytotoxicity .

- A xenograft model showed that these compounds could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents against liver cancer .

Antimicrobial Activity

Research has also explored the antimicrobial effects of sulfonamide derivatives:

- Compounds structurally related to this compound exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings support the hypothesis that the compound may possess broad-spectrum antimicrobial properties .

Case Study 1: Hepatocellular Carcinoma

A study investigated the effects of a related compound on HCC cells using flow cytometry and transmission electron microscopy. The results indicated that treatment led to significant apoptosis in these cells, with molecular docking studies revealing fumarate hydratase as a potential target for action .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various sulfonamide derivatives, including those similar to our compound. The antibacterial efficacy was tested against multiple bacterial strains, showing promising results particularly against gram-negative bacteria .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonation and subsequent chlorination. For example, chlorination of 4-methoxybenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions yields the sulfonyl chloride intermediate. Introducing the sulfamoyl group may require selective amidation using ammonia or a sulfonamide precursor under controlled pH and temperature .

- Purity Optimization : Recrystallization from non-polar solvents (e.g., dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradient) can achieve >95% purity. Assay validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to monitor byproducts like unreacted sulfonic acid .

Q. How should researchers safely handle and store this compound given its reactivity?

- Safety Protocols : The compound is moisture-sensitive and corrosive. Use inert atmospheres (argon/nitrogen) during reactions and store in amber glass bottles at 2–8°C. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory .

- Decontamination : Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl chloride at δ 7.5–8.0 ppm aromatic region) .

- FT-IR : Key peaks include S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.98 for C₇H₇ClNO₄S₂) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of sulfamoyl group introduction?

- Mechanistic Insights : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position due to better stabilization of intermediates. Catalytic bases like pyridine or triethylamine mitigate HCl byproduct inhibition, improving yields .

- Case Study : In a comparative study, using DMF at 60°C with 1.2 eq. of sulfamoyl chloride achieved 82% regioselectivity vs. 58% in THF .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?

- Troubleshooting Framework :

- Byproduct Analysis : Use LC-MS to detect hydrolysis products (e.g., sulfonic acids) from residual moisture.

- Kinetic Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonamide formation with amines .

Q. How can computational modeling predict the electrophilic reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- In Silico Tools : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the methoxy and sulfamoyl groups. Fukui indices identify the sulfonyl chloride as the most electrophilic site (ƒ⁺ > 0.3) .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants for reactions with anilines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。